A Technical Guide to 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
A Technical Guide to 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from the unique conformational and electronic properties it imparts to a molecule. The strained nature of the cyclopropane ring results in C-C bonds with enhanced π-character, influencing the molecule's reactivity and binding capabilities.[2] Incorporating a cyclopropyl group can enhance a drug's potency, improve its metabolic stability, and fine-tune its pharmacokinetic profile.[1][2] When combined with a nitrile group, a versatile functional group in medicinal chemistry, and a dimethoxyphenyl substituent, the resulting molecule, 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile, presents a compelling scaffold for the design of novel therapeutics.
Physicochemical Characterization
While experimental data for 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is not available, we can predict its key properties based on its structure and comparison with analogous compounds.
| Property | Predicted Value / Information | Rationale / Comparative Data |
| CAS Number | Not Assigned | Extensive searches of chemical databases did not yield a specific CAS number, suggesting the compound may be novel or not widely commercialized. |
| Molecular Formula | C₁₂H₁₃NO₂ | Based on the chemical structure. |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to light yellow liquid or a low-melting solid. | Based on the physical state of similar compounds like 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile (liquid) and other related nitriles.[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. | Aromatic compounds with nitrile and ether functionalities typically exhibit such solubility profiles. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile can be envisioned through a nucleophilic addition of a nitrile-stabilized carbanion to a suitable precursor, followed by an intramolecular cyclization. A well-established method for the synthesis of cyclopropanes involves the reaction of an electron-deficient alkene with a sulfur ylide or a similar carbene equivalent.[4][5][6]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the cyclopropane ring to reveal a Michael acceptor and a nucleophile.
Caption: Retrosynthetic analysis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of 3,5-Dimethoxycinnamonitrile:
-
To a solution of 3,5-dimethoxybenzaldehyde and acetonitrile in a suitable solvent (e.g., ethanol), add a strong base such as sodium ethoxide.
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the product can be isolated by precipitation or extraction.
-
-
Cyclopropanation:
-
The resulting 3,5-dimethoxycinnamonitrile can then be subjected to a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction.
-
Treat a solution of trimethylsulfoxonium iodide in anhydrous DMSO with a strong base like sodium hydride to generate the sulfur ylide in situ.
-
Add the 3,5-dimethoxycinnamonitrile to the ylide solution at room temperature and stir until the reaction is complete.
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent.
-
Purification can be achieved by column chromatography.
-
Caption: Proposed two-step synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.
Potential Applications in Drug Discovery
The structural features of 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile suggest its potential as a valuable building block or lead compound in several therapeutic areas.
-
CNS Disorders: The cyclopropyl group can enhance brain permeability, making this scaffold attractive for developing drugs targeting the central nervous system.[2]
-
Oncology: Many kinase inhibitors incorporate a cyclopropane ring to improve selectivity and potency.[7] The 3,5-dimethoxyphenyl moiety is also found in various biologically active molecules.
-
Infectious Diseases: Cyclopropane-containing molecules have been investigated as antiviral and antibacterial agents.[1] For instance, the parent compound, cyclopropanecarbonitrile, is used in the synthesis of the antibiotic Pazufloxacin.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile is not available, general precautions for handling aromatic nitriles should be followed.[3][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]
-
Conclusion
1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile represents a promising, albeit currently under-characterized, chemical entity. Its structural composition, featuring the advantageous cyclopropyl ring, a versatile nitrile group, and a dimethoxyphenyl substituent, positions it as a molecule of high interest for medicinal chemists. The proposed synthetic route offers a practical approach to its preparation, paving the way for further investigation into its biological activities. As the quest for novel therapeutics continues, the exploration of such unique molecular scaffolds will be paramount in the discovery of next-generation drugs.
References
-
Covestro. (2012, August 22). Safety Data Sheet. Retrieved from [Link]
-
AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Molbase. (2025, May 20). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile (CAS 5500-21-0). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. Retrieved from [Link]
-
Beilstein Journals. (2023, June 21). First synthesis of acylated nitrocyclopropanes. Retrieved from [Link]
-
SGRL. (n.d.). Cyclopropanecarbonitrile-5500-21-0. Retrieved from [Link]
-
Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile. Retrieved from [Link]
-
MDPI. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. PMC. Retrieved from [Link]
-
EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. Retrieved from [Link]
-
American Chemical Society. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, July 12). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
Sources
- 1. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]
- 5. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropanecarbonitrile-5500-21-0 [ganeshremedies.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
